molecular formula C6H5BrClN B1343836 2-(Bromomethyl)-4-chloropyridine CAS No. 856850-18-5

2-(Bromomethyl)-4-chloropyridine

Cat. No.: B1343836
CAS No.: 856850-18-5
M. Wt: 206.47 g/mol
InChI Key: GLSNQEHWJXTBDR-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-chloropyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromomethyl group at the second position and a chlorine atom at the fourth position of the pyridine ring. It is widely used in organic synthesis due to its reactivity and versatility.

Preparation Methods

The synthesis of 2-(Bromomethyl)-4-chloropyridine typically involves the bromination of 4-chloromethylpyridine. One common method includes the use of bromine in the presence of a radical initiator. The reaction is carried out under controlled conditions to ensure the selective bromination of the methyl group . Industrial production methods often involve similar bromination reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

2-(Bromomethyl)-4-chloropyridine undergoes various types of chemical reactions, including:

Scientific Research Applications

2-(Bromomethyl)-4-chloropyridine is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-chloropyridine involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with specific molecular targets, such as enzymes or receptors, modulating their activity and resulting in biological effects .

Comparison with Similar Compounds

2-(Bromomethyl)-4-chloropyridine can be compared with other halogenated pyridines, such as:

    2-(Chloromethyl)-4-chloropyridine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

    2-(Bromomethyl)-3-chloropyridine: The position of the chlorine atom affects the compound’s reactivity and the types of reactions it undergoes.

    2-(Bromomethyl)-5-chloropyridine: Another positional isomer with distinct chemical properties and uses .

These comparisons highlight the unique reactivity and versatility of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-(bromomethyl)-4-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c7-4-6-3-5(8)1-2-9-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSNQEHWJXTBDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621835
Record name 2-(Bromomethyl)-4-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856850-18-5
Record name 2-(Bromomethyl)-4-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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